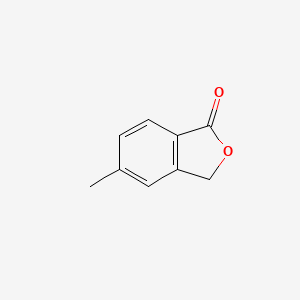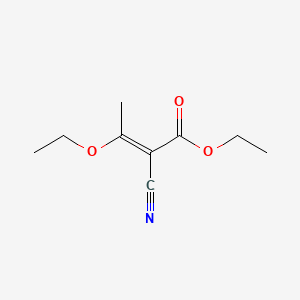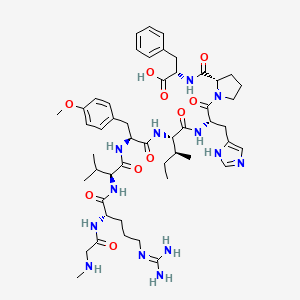![molecular formula C14H16N2O7 B1594223 n-[(Benzyloxy)carbonyl]glycylaspartic acid CAS No. 6154-38-7](/img/structure/B1594223.png)
n-[(Benzyloxy)carbonyl]glycylaspartic acid
Übersicht
Beschreibung
N-[(Benzyloxy)carbonyl]glycylaspartic acid (N-Boc-Gly-Asp) is a peptide that has gained significant attention in scientific research due to its potential applications in the field of medicine. This peptide is a member of the RGD (Arg-Gly-Asp) peptide family, which is known for its ability to bind to integrins, a group of cell surface receptors that play a critical role in cell adhesion and signaling.
Wissenschaftliche Forschungsanwendungen
N-Boc-Gly-Asp has been extensively studied for its potential applications in the field of medicine. The peptide has been shown to inhibit tumor growth and metastasis by blocking the interaction between integrins and extracellular matrix proteins. It has also been found to promote angiogenesis, which is the formation of new blood vessels, and wound healing. N-Boc-Gly-Asp has also been studied for its potential use in drug delivery systems, as it can be conjugated to nanoparticles or liposomes to target specific cells or tissues.
Wirkmechanismus
The mechanism of action of N-Boc-Gly-Asp involves its binding to integrins, specifically the αvβ3 and αvβ5 integrins. These integrins are overexpressed in tumor cells and play a critical role in tumor growth and metastasis. By blocking the interaction between integrins and extracellular matrix proteins, N-Boc-Gly-Asp inhibits tumor cell adhesion, migration, and invasion. The peptide also promotes angiogenesis by activating integrin signaling pathways, which stimulate the production of angiogenic factors.
Biochemical and Physiological Effects:
N-Boc-Gly-Asp has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor and pro-angiogenic properties, the peptide has been found to stimulate the proliferation and differentiation of mesenchymal stem cells. It has also been shown to enhance the adhesion and spreading of endothelial cells, which are involved in the formation of blood vessels. N-Boc-Gly-Asp has also been found to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-Boc-Gly-Asp is its high specificity for the αvβ3 and αvβ5 integrins, which makes it a useful tool for studying integrin signaling pathways. The peptide is also relatively easy to synthesize using the SPPS method. However, one limitation of N-Boc-Gly-Asp is its low stability in aqueous solutions, which can limit its use in some experiments. The peptide also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on N-Boc-Gly-Asp. One area of interest is the development of N-Boc-Gly-Asp-based drug delivery systems for targeted cancer therapy. Another potential direction is the use of N-Boc-Gly-Asp in tissue engineering, where it could be used to promote the formation of new blood vessels and enhance the adhesion and proliferation of cells. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory effects of N-Boc-Gly-Asp and its potential use in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O7/c17-11(16-10(13(20)21)6-12(18)19)7-15-14(22)23-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,22)(H,16,17)(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINDTKMAFAXPSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293448 | |
| Record name | n-[(benzyloxy)carbonyl]glycylaspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-[(Benzyloxy)carbonyl]glycylaspartic acid | |
CAS RN |
6154-38-7 | |
| Record name | NSC89632 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-[(benzyloxy)carbonyl]glycylaspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















